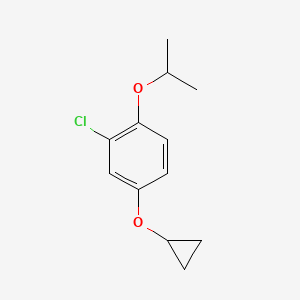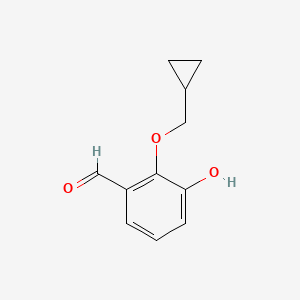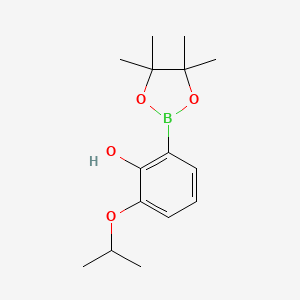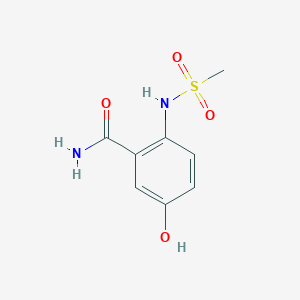
5-Hydroxy-2-(methylsulfonamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-2-(methylsulfonamido)benzamide is an organic compound with the molecular formula C9H12N2O4S and a molecular weight of 244.27 g/mol This compound is characterized by the presence of a benzamide core substituted with a hydroxy group at the 5-position and a methylsulfonamido group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives, including 5-Hydroxy-2-(methylsulfonamido)benzamide, can be achieved through the direct condensation of carboxylic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method offers a green, rapid, and mild pathway for the preparation of benzamides, providing high yields and eco-friendly conditions.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and solid acid catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-2-(methylsulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield quinones, while reduction of a nitro group can produce amines.
Aplicaciones Científicas De Investigación
5-Hydroxy-2-(methylsulfonamido)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of pharmaceuticals, plastics, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-2-(methylsulfonamido)benzamide involves its interaction with specific molecular targets. For instance, similar compounds have been shown to inhibit enzymes or interact with receptors, leading to various biological effects . The exact pathways and targets can vary depending on the specific derivative and its application.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide: Exhibits similar biological activities and is used in various industrial applications.
Uniqueness
5-Hydroxy-2-(methylsulfonamido)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H10N2O4S |
|---|---|
Peso molecular |
230.24 g/mol |
Nombre IUPAC |
5-hydroxy-2-(methanesulfonamido)benzamide |
InChI |
InChI=1S/C8H10N2O4S/c1-15(13,14)10-7-3-2-5(11)4-6(7)8(9)12/h2-4,10-11H,1H3,(H2,9,12) |
Clave InChI |
UVLCAEMROFGGMS-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=C(C=C(C=C1)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


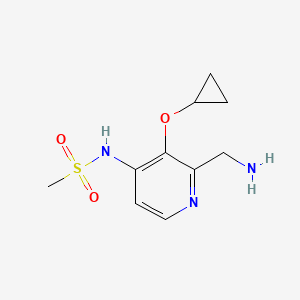




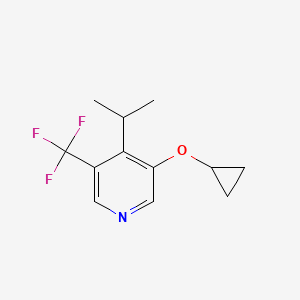
![[2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B14835360.png)
